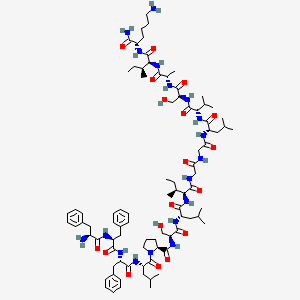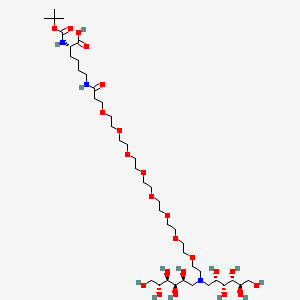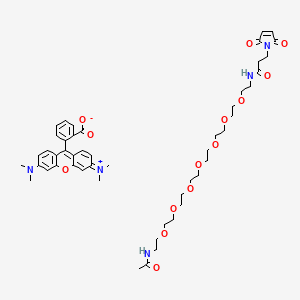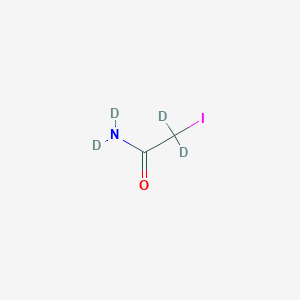
2-Iodoacetamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodoacetamide-d4 is a deuterium-labeled derivative of 2-Iodoacetamide. It is an alkylating agent commonly used in proteomics for the alkylation of cysteine residues during sample preparation. The deuterium labeling allows for its use as a tracer in various scientific studies, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoacetamide-d4 involves the iodination of acetamide-d4. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the acetamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodoacetamide-d4 primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in alkylation reactions due to the presence of the iodo group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Alkylation: The compound can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.
Major Products: The major products of these reactions are alkylated derivatives of the nucleophiles used. For example, when reacting with cysteine residues in proteins, the product is an alkylated cysteine residue.
Aplicaciones Científicas De Investigación
2-Iodoacetamide-d4 has a wide range of applications in scientific research:
Proteomics: Used for the alkylation of cysteine residues during sample preparation for mass spectrometry.
Biochemistry: Acts as an inhibitor of deubiquitinase enzymes by alkylating the cysteine residues at the enzyme’s active site.
Pharmacokinetics: Deuterium labeling allows for its use as a tracer in pharmacokinetic studies to track the distribution and metabolism of drugs.
Chemical Biology: Employed in studies involving the modification of proteins and peptides to understand their structure and function.
Mecanismo De Acción
2-Iodoacetamide-d4 exerts its effects through the alkylation of thiol groups in cysteine residues. This alkylation prevents the formation of disulfide bonds, thereby modifying the structure and function of proteins. The compound’s mechanism of action involves the formation of a covalent bond between the iodine atom and the sulfur atom of the cysteine residue, leading to irreversible inhibition of cysteine peptidases.
Comparación Con Compuestos Similares
2-Iodoacetamide: The non-deuterated form of 2-Iodoacetamide-d4, used for similar applications but without the benefits of deuterium labeling.
Iodoacetate: Another alkylating agent that reacts with thiol groups but has different reactivity and stability profiles.
Chloroacetamide: A related compound with a chlorine atom instead of iodine, used for similar alkylation reactions but with different reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in various analytical applications.
Propiedades
Fórmula molecular |
C2H4INO |
|---|---|
Peso molecular |
188.99 g/mol |
Nombre IUPAC |
N,N,2,2-tetradeuterio-2-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 |
Clave InChI |
PGLTVOMIXTUURA-BGOGGDMHSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)N([2H])[2H])I |
SMILES canónico |
C(C(=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


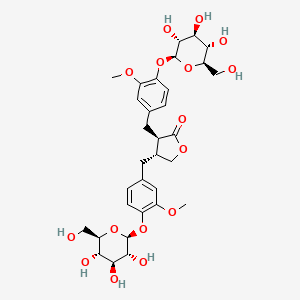
![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)

![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)

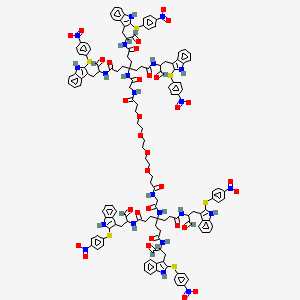
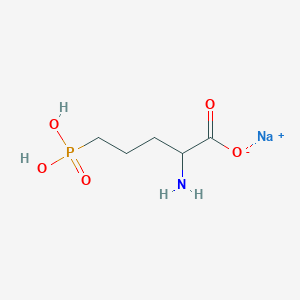
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)
